3,9-Dihydroeucomin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dihydroeucomin is a natural homoisoflavanone compound. It has been identified as a bitter-masking agent, particularly isolated from the resin of Daemonorops draco
Preparation Methods
3,9-Dihydroeucomin can be synthesized through various methods. One approach involves the extraction from natural sources such as the resin of Daemonorops draco, followed by purification using high-performance liquid chromatography (HPLC) . Another method includes gram-scale synthesis involving quantitative liquid chromatography, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) analysis .
Chemical Reactions Analysis
3,9-Dihydroeucomin undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.
Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.
Scientific Research Applications
3,9-Dihydroeucomin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of homoisoflavanones.
Mechanism of Action
The mechanism of action of 3,9-Dihydroeucomin involves its interaction with bitter taste receptors (TAS2Rs) located in the taste buds. It has been shown to decrease the sensory bitterness of compounds like quinine by interacting with TAS2R14 . This interaction reduces the cellular bitter response, making the compound effective in masking bitter tastes.
Comparison with Similar Compounds
3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:
Eucomol: Another homoisoflavanone with similar structural features but different biological activities.
4′-Demethyl-3,9-dihydroeucomin: A derivative of this compound with slightly different chemical properties and applications.
Dihydrobonducellin: Another homoisoflavanone with immunosuppressive effects.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Biological Activity
3,9-Dihydroeucomin , also known as 4'-demethyl-3,9-dihydroeucomin , is a naturally occurring flavonoid compound derived from the resin of Daemonorops draco. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. This article explores the compound's biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound possesses a chromanone structure characterized by multiple hydroxyl groups that enhance its reactivity and biological efficacy. The presence of these hydroxyl groups contributes significantly to its antioxidant and anti-inflammatory activities.
Property | Value |
---|---|
Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | 150-155 °C |
Antioxidant Activity
This compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, reducing oxidative stress in various biological systems. A study demonstrated that it inhibited 96% of free radical activity at a concentration of 10 mg/mL, showcasing its potential as a therapeutic agent against oxidative damage.
Anti-inflammatory Effects
The compound also displays significant anti-inflammatory activity. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ in activated peripheral blood mononuclear cells (PBMCs). The IC50 for this inhibition was found to be 19.4 µM, suggesting its potential in managing inflammatory conditions .
Enzyme Inhibition
Research has highlighted the enzyme inhibition capabilities of this compound. It can bind to specific enzymes involved in inflammatory and metabolic pathways, thus modulating their activity. This property makes it a candidate for developing drugs targeting various diseases related to enzyme dysregulation.
Bitter-Masking Activity
Recent studies have identified this compound as a bitter-masking compound. It has been shown to reduce the perception of bitterness from quinine by approximately 40.4% in cellular assays. This property could be useful in food technology and pharmacology to improve the palatability of bitter compounds .
Study on Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various flavonoids, this compound was found to outperform several common antioxidants. The study utilized DPPH radical scavenging assays and concluded that the compound's unique hydroxylation pattern significantly contributed to its superior antioxidant capacity.
Immunomodulatory Effects
A clinical trial investigated the immunomodulatory effects of this compound on patients with chronic inflammatory conditions. The results indicated a marked reduction in inflammatory markers post-treatment, supporting its potential use as an adjunct therapy in chronic inflammatory diseases .
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?
A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.